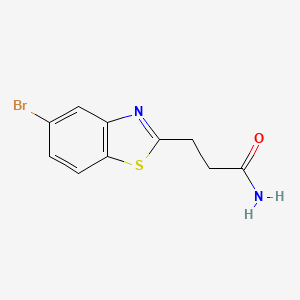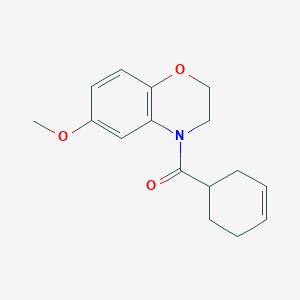
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione, also known as BDI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDI is a heterocyclic compound that contains an imidazolidine ring, which is a five-membered ring that contains both a nitrogen and a carbon atom. BDI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various biological pathways. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has been found to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has also been found to modulate various biological pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of various enzymes and the modulation of various biological pathways. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of acid-base balance in the body. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has also been found to modulate the PI3K/Akt/mTOR pathway, which is a signaling pathway that is involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has several advantages and limitations for use in laboratory experiments. One advantage of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione is that it is relatively easy to synthesize and purify, making it readily available for use in research. Another advantage of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione is that it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for use in various research applications. However, one limitation of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Direcciones Futuras
There are several future directions for research on 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione. One area of future research could be the development of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione derivatives that exhibit improved potency and selectivity for specific biological targets. Another area of future research could be the identification of the specific biological pathways that are modulated by 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione, which could lead to the development of novel therapeutic agents for the treatment of various diseases. Additionally, further research could be conducted to investigate the potential applications of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione in cancer research and other areas of biomedical research.
Métodos De Síntesis
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with but-2-yn-1-amine in the presence of a catalyst. This reaction results in the formation of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione, which can then be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of various enzymes and the modulation of various biological pathways. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has also been found to exhibit anticancer properties, making it a promising candidate for use in cancer research.
Propiedades
IUPAC Name |
1-but-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-4-5-8-16-13(18)14(19)17(15(16)20)12-7-6-10(2)9-11(12)3/h6-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXAYMULXWVCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C(=O)N(C1=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)


![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)


![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)



![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)
